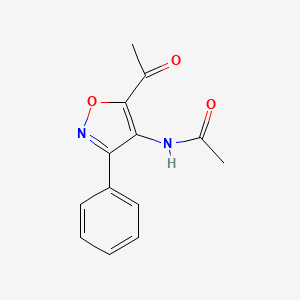
N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide: is a synthetic organic compound characterized by the presence of an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a phenylacetic acid derivative with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Acetylation: : The acetylation of the oxazole ring is achieved by reacting the intermediate with acetic anhydride (CH₃CO)₂O in the presence of a base like pyridine. This step introduces the acetyl group at the desired position on the oxazole ring.
-
Final Coupling: : The final step involves coupling the acetylated oxazole intermediate with an appropriate amine or amide to form this compound. This reaction is typically carried out under mild conditions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide can undergo oxidation reactions, typically involving reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the oxazole ring or the acetyl groups.
-
Substitution: : The compound can participate in substitution reactions, where functional groups on the oxazole ring or the phenyl ring are replaced by other groups. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce reduced oxazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-acetyl-3-methyl-1,2-oxazol-4-yl)acetamide
- N-(5-acetyl-3-phenyl-1,2-thiazol-4-yl)acetamide
- N-(5-acetyl-3-phenyl-1,2-imidazol-4-yl)acetamide
Uniqueness
N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. For example, the presence of the phenyl group at the 3-position of the oxazole ring may enhance its binding affinity to certain biological targets, making it a more potent bioactive molecule.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its potential biological activities warrant further investigation for therapeutic applications.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
N-(5-acetyl-3-phenyl-1,2-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C13H12N2O3/c1-8(16)13-12(14-9(2)17)11(15-18-13)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,17) |
Clé InChI |
YHSGERMTCUCYLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=NO1)C2=CC=CC=C2)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)
![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)
![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)
![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)

![4-(4-hydroxy-3,5-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11048386.png)
![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)
![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)
![6,8,8,9-Tetramethyl-3-(4-methyl-2-phenylpyrimidine-5-carbonyl)-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11048408.png)


![[5-amino-4-cyano-2-methyl-2-(propylsulfanyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048425.png)